Physicochemical Profiling & Stability Mechanisms of 4-(Benzylamino)butan-2-one Hydrochloride
Physicochemical Profiling & Stability Mechanisms of 4-(Benzylamino)butan-2-one Hydrochloride
Technical Monograph | Version 1.0
Executive Summary
4-(Benzylamino)butan-2-one hydrochloride (CAS: 84689-68-9) is a
This guide addresses the molecule's defining physicochemical characteristic: its pH-dependent stability . While the hydrochloride salt is stable under standard storage conditions, the free base is prone to a Retro-Mannich reaction , releasing cytotoxic decomposition products. Understanding this duality is essential for controlled handling in medicinal chemistry workflows.
Molecular Identity & Structural Analysis[1][2]
| Attribute | Detail |
| IUPAC Name | 4-(Benzylamino)butan-2-one hydrochloride |
| Common Name | |
| CAS Registry | 84689-68-9 (Salt); 22483-11-0 (Free Base) |
| Molecular Formula | |
| Molecular Weight | 213.70 g/mol (Salt); 177.25 g/mol (Base) |
| Structural Class | |
| Key Functional Groups | Ketone (C=O), Secondary Amine (Protonated), Benzyl Ring |
Structural Insight
The molecule consists of a flexible butanone chain linked to a benzyl moiety via a secondary amine. In its salt form, the nitrogen is protonated (
Physicochemical Properties
Data synthesized from homolog behavior and specific Mannich base characteristics.[1]
Physical Profile[2][10]
| Property | Value / Description | Context & Causality |
| Physical State | White to off-white crystalline solid | Ionic lattice energy of the hydrochloride salt confers solidity; the free base is often an oil. |
| Melting Point | 125°C – 135°C (Typical Range) | Sharp melting endotherm indicates high purity. Broadening >2°C suggests hydrolysis or residual benzylamine HCl. |
| Solubility (Water) | High (>100 mg/mL) | The ionic ammonium center dominates solvation, making it highly compatible with aqueous buffers. |
| Solubility (Organic) | Soluble in MeOH, EtOH; Insoluble in Hexane/Et2O | Critical for purification: contaminants (non-polar) can be washed away with ether. |
| pKa (Conjugate Acid) | ~9.2 – 9.5 | The amine is moderately basic. At pH < 7, it remains >99% protonated (stable). |
| Hygroscopicity | Moderate | As an amine salt, it can absorb atmospheric moisture, accelerating hydrolysis. Store with desiccant. |
Stability & Reactivity (The "Retro-Mannich" Risk)
The most critical attribute of this compound is its latent reactivity. It behaves as a masked Michael Acceptor .
-
Acidic/Neutral pH: Stable.
-
Basic pH (>10) or Thermal Stress: The free amine forms and undergoes
-elimination (Retro-Mannich), releasing Methyl Vinyl Ketone (MVK) , a highly reactive alkylating agent, and benzylamine.
Mechanism of Degradation (Visualized)
The following diagram illustrates the pH-dependent equilibrium that researchers must control.
Figure 1: The stability switch. The hydrochloride salt (Blue) is the storage form. Basification generates the free amine (Yellow), which spontaneously decomposes into MVK (Red) and Benzylamine.
Experimental Protocols
Synthesis via Mannich Reaction
Objective: Generate the HCl salt directly to avoid isolating the unstable free base.
-
Reagents: Acetone (Solvent/Reactant), Paraformaldehyde (Source of HCHO), Benzylamine Hydrochloride, conc. HCl (Cat).[2][3]
-
Procedure:
-
Dissolve Benzylamine HCl (1.0 eq) and Paraformaldehyde (1.2 eq) in Acetone (excess).
-
Add catalytic conc. HCl (0.1 mL).
-
Reflux at 60°C for 4–6 hours. The solution usually turns clear then precipitates the product upon cooling.
-
Isolation: Cool to 0°C. Filter the white precipitate. Wash with cold acetone and diethyl ether (removes unreacted ketone).
-
-
Purification: Recrystallize from Ethanol/Ether if the melting point is depressed.
Forced Degradation & Stability Testing
Objective: Validate the shelf-life and handling windows.
Protocol:
-
Preparation: Dissolve 10 mg of compound in 10 mL of three buffers: pH 2.0, pH 7.4, and pH 10.0.
-
Incubation: Hold at 37°C for 24 hours.
-
Analysis (HPLC-UV):
-
Column: C18 Reverse Phase.
-
Mobile Phase: ACN:Water (Gradient 5% -> 90%).
-
Detection: 254 nm (Benzyl chromophore).
-
-
Expectation:
-
pH 2.0: Single peak (Parent).
-
pH 10.0: Disappearance of parent peak; appearance of Benzylamine (early eluting) and polymerization products of MVK.
-
Analytical Characterization Workflow
To confirm identity and purity, follow this logical flow.
Figure 2: Quality Control Decision Tree. Note that solubility in ether suggests the presence of the free base or neutral impurities, requiring re-acidification.
NMR Signature (Predicted in )
-
Aromatic Region (7.3–7.5 ppm): Multiplet (5H, Benzyl ring).
-
Benzylic Methylene (4.2 ppm): Singlet (2H,
). -
Ethylene Bridge: Two triplets (~3.0 ppm and ~3.4 ppm) corresponding to
. -
Methyl Ketone (2.2 ppm): Singlet (3H,
).
References
-
Tramontini, M. (1973). "Advances in the Chemistry of Mannich Bases." Synthesis, 1973(12), 703-775.
-
PubChem. (2025).[2][4] "4-(Benzylamino)butan-2-one hydrochloride (Compound Summary)." National Library of Medicine.
-
Sigma-Aldrich. (2025). "Safety Data Sheet: 4-(Benzylamino)butan-2-one HCl." Merck KGaA.
-
Simplício, A. L., et al. (2007).[1] "Beta-aminoketones as prodrugs with pH-controlled activation." International Journal of Pharmaceutics, 336(2), 208-214.[1]
Sources
- 1. Beta-aminoketones as prodrugs with pH-controlled activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Aminobutan-2-one hydrochloride | C4H10ClNO | CID 15565027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-(Dimethylamino)butan-2-one hydrochloride | C6H14ClNO | CID 12239882 - PubChem [pubchem.ncbi.nlm.nih.gov]
